molecular formula C20H15AuF6NO4PS2 B12931621 bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

Katalognummer: B12931621
Molekulargewicht: 739.4 g/mol
InChI-Schlüssel: GJWZOHAPYGHXHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane: is an organometallic compound that combines gold with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane typically involves the reaction of gold(1+) salts with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is often produced in high purity forms, including submicron and nanopowder forms .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of gold, while substitution reactions can produce various gold-phosphine complexes .

Wirkmechanismus

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+)triphenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The gold center can coordinate with various biological molecules, leading to inhibition or activation of specific pathways. This interaction is crucial in its potential therapeutic applications, particularly in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

  • Triphenylphosphinegold(I) chloride
  • Triphenylphosphinegold(I) cyanide
  • Triphenylphosphinegold(I) acetate

Comparison: Compared to these similar compounds, bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane exhibits unique properties due to the presence of the bis(trifluoromethylsulfonyl)azanide ligand. This ligand enhances the compound’s stability and reactivity, making it more effective in catalytic and medicinal applications .

Eigenschaften

Molekularformel

C20H15AuF6NO4PS2

Molekulargewicht

739.4 g/mol

IUPAC-Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

InChI

InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1

InChI-Schlüssel

GJWZOHAPYGHXHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.